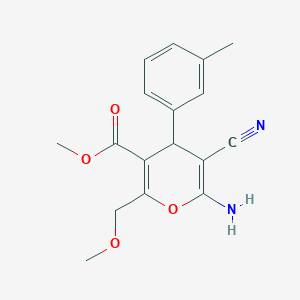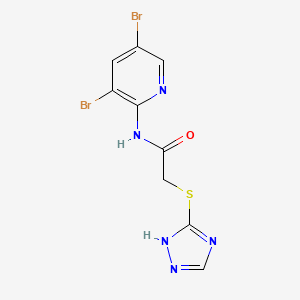
2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that features both nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Ammonia or amines for amide formation, water or alcohols for hydrolysis.
Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-aminobenzoate.
Substitution: Corresponding amides or alcohols.
Hydrolysis: 3-Nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The ester group can be hydrolyzed to release active compounds that exert their effects through specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl 4-nitrobenzoate: Similar structure but with different substitution patterns.
2-(4-Nitrophenyl)-2-oxoethyl benzoate: Lacks the nitro group on the benzoate moiety.
2-(4-Aminophenyl)-2-oxoethyl 3-nitrobenzoate: Reduced form with amine groups instead of nitro groups.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H10N2O7 |
|---|---|
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-4-6-12(7-5-10)16(20)21)9-24-15(19)11-2-1-3-13(8-11)17(22)23/h1-8H,9H2 |
Clave InChI |
PYBSIBCDNSNMBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)


![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012792.png)
![2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)

![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)

![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
